tert-butyl N-(2-methylindolizin-1-yl)carbamate

Macrophage Migration Inhibitory Factor Tautomerase Inflammation

Differentiated indolizine research tool with validated bioactivity. Features Boc-protected amine for controlled deprotection and 2-methyl substitution critical for SAR reproducibility. Documented MIF tautomerase inhibition (IC50 16.7 µM) and species-specific INMT inhibition (human Ki 12 µM vs. rabbit IC50 7.7 µM) enable benchmark biochemical assays and target engagement studies. Pre-annotated biological fingerprint eliminates screening guesswork, ensuring experimental data integrity and strategic procurement efficiency.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 610766-97-7
Cat. No. B2814683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-methylindolizin-1-yl)carbamate
CAS610766-97-7
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCC1=CN2C=CC=CC2=C1NC(=O)OC(C)(C)C
InChIInChI=1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11(16)12(10)15-13(17)18-14(2,3)4/h5-9H,1-4H3,(H,15,17)
InChIKeyMTWFLHMMCXAZPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7): Technical Specifications and Procurement Overview


tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7) is a substituted indolizine derivative with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol . It is commercially available for research and development purposes with a standard purity specification of 95% . The compound features an indolizine core—a bicyclic nitrogen-containing heterocycle—which is a privileged scaffold in medicinal chemistry [1]. While it is primarily utilized as a synthetic intermediate and a research tool in drug discovery, public bioactivity databases indicate that it has been evaluated for activity against several protein targets, including enzymes like MIF tautomerase and indolethylamine N-methyltransferase (INMT) [1].

Why tert-Butyl N-(2-methylindolizin-1-yl)carbamate Cannot Be Casually Substituted with Other Indolizine Analogs


The indolizine scaffold is highly sensitive to substitution patterns, which can profoundly alter biological activity, physicochemical properties, and even synthetic utility [1]. The specific placement of a 2-methyl group and a 1-carbamate moiety on the indolizine core in tert-butyl N-(2-methylindolizin-1-yl)carbamate is not arbitrary. Structure-activity relationship (SAR) studies on indolizine-based compounds demonstrate that even minor modifications—such as the introduction, removal, or repositioning of a single methyl group—can lead to dramatic shifts in target affinity and selectivity [1]. Furthermore, the tert-butyl carbamate (Boc) group is a well-established protecting group for amines, providing specific synthetic utility. Substituting this compound with an unsubstituted or differently substituted indolizine analog would invalidate any quantitative structure-activity or synthetic efficiency data established for this specific entity, rendering experimental results non-reproducible and procurement decisions scientifically unfounded.

Quantitative Differentiation Guide for tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7)


MIF Tautomerase Inhibition Profile of tert-Butyl N-(2-methylindolizin-1-yl)carbamate

tert-Butyl N-(2-methylindolizin-1-yl)carbamate exhibits modest inhibitory activity against the human macrophage migration inhibitory factor (MIF) tautomerase [1]. A direct head-to-head comparison with the structurally distinct MIF inhibitor, 2-[(4-hydroxybenzylidene)amino]-3-(1H-indol-3-yl)propionic acid methyl ester, highlights a significant potency differential [2]. While the target compound shows an IC50 of 16,700 nM (16.7 µM), the comparator achieves an IC50 of 1,650 nM (1.65 µM), representing a potency that is 10.1-fold higher [1] [2].

Macrophage Migration Inhibitory Factor Tautomerase Inflammation

Comparative INMT Inhibitory Activity Across Species

tert-Butyl N-(2-methylindolizin-1-yl)carbamate demonstrates a moderate level of inhibition against human indolethylamine N-methyltransferase (INMT), with a Ki value of 12,000 nM (12 µM) [1]. This activity is comparable to the IC50 value of 15,200 nM (15.2 µM) reported for the same compound against human lung INMT [2]. A cross-species comparison reveals that the compound's potency against rabbit lung INMT is approximately 1.5-fold higher (IC50 = 7,700 nM) than against the human enzyme [2].

Indolethylamine N-Methyltransferase Enzyme Inhibition Neurology

Commercial Purity Benchmark: tert-Butyl N-(2-methylindolizin-1-yl)carbamate vs. Generic Industry Standards

The commercially supplied form of tert-butyl N-(2-methylindolizin-1-yl)carbamate from a primary vendor is specified at a minimum purity of 95% . This specification provides a clear baseline for procurement. While a higher purity of ≥98% is often considered the gold standard for advanced lead optimization in medicinal chemistry, the 95% specification is acceptable and widely used for early-stage discovery research and as a synthetic building block. The purity is suitable for many primary biochemical assays and synthetic steps without further purification.

Synthetic Intermediate Quality Control Procurement

Validated Research and Industrial Applications for tert-Butyl N-(2-methylindolizin-1-yl)carbamate (CAS 610766-97-7)


MIF Tautomerase Inhibitor Reference Compound for Assay Development

With a characterized IC50 of 16.7 µM against human MIF tautomerase [1], this compound can be reliably employed as a reference inhibitor in the development and validation of biochemical assays for MIF activity. Its modest potency makes it a useful tool for benchmarking the activity of more potent compounds and for establishing baseline inhibition parameters in high-throughput screening campaigns [1].

Cross-Species INMT Inhibitor for Pharmacological Studies

The quantitative data profile showing differential inhibition of human (Ki = 12 µM) and rabbit (IC50 = 7.7 µM) INMT provides a specific advantage for researchers studying INMT-related pharmacology [1] [2]. The documented ~1.5-fold potency shift is a known variable that can be accounted for when translating in vitro findings to in vivo models, making this compound a valuable tool for validating target engagement across species [1] [2].

Synthetic Building Block for Advanced Indolizine-Derived Chemical Probes

tert-Butyl N-(2-methylindolizin-1-yl)carbamate is a versatile synthetic intermediate for constructing more complex indolizine-containing molecules. The Boc-protected amine at the 1-position serves as a latent nucleophile that can be unmasked under mild acidic conditions, enabling further functionalization. The defined substitution pattern (2-methyl) is crucial for accessing specific SAR in medicinal chemistry programs targeting enzymes or receptors that recognize this privileged scaffold.

Procurement of a Defined-Standard Building Block with Documented Bioactivity

For procurement decisions, this compound offers the advantage of being a commercially available, defined-purity (95%) entity [1] with publicly documented bioactivity data. This contrasts with many custom-synthesized or less-characterized indolizine analogs, where activity is unknown or not independently verified. The availability of binding data for MIF and INMT [2] [3] allows for more strategic procurement, enabling scientists to select a compound with a pre-annotated biological fingerprint for their research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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